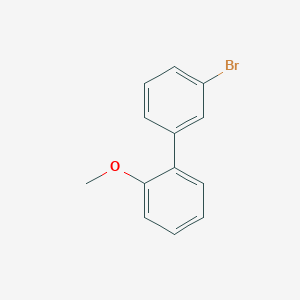

3'-Bromo-2-methoxybiphenyl

Vue d'ensemble

Description

3’-Bromo-2-methoxybiphenyl is a chemical compound with the linear formula C13H11BrO2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone offers an attractive method to access this important compound . Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was found to completely convert 100 g/L of 1a to (S)-1b .Chemical Reactions Analysis

The chemical reactions involving 3’-Bromo-2-methoxybiphenyl can be complex and varied. For example, the autopolymerization reaction of 2-bromo-3-methoxythiophene was analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Applications De Recherche Scientifique

Antibacterial Properties

Research has identified bromophenols, including compounds related to 3'-Bromo-2-methoxybiphenyl, isolated from the marine alga Rhodomela confervoides, which exhibit significant antibacterial activity. These compounds have been studied for their potential in combating bacterial infections, demonstrating effectiveness against various bacterial strains. The study by Xu et al. (2003) particularly notes the effectiveness of these bromophenols against five different bacterial strains (Xu et al., 2003).

Optical Properties and Solid-State Emission Enhancement

The tuning of optical properties and enhancement of solid-state emission in polymers through postfunctionalization has been explored. Li et al. (2002) demonstrated that the inclusion of bromo, chloro, and formyl groups, related to 3'-Bromo-2-methoxybiphenyl, could significantly increase the fluorescence yield in the solid state, offering potential applications in materials science and photonics (Li, Vamvounis, & Holdcroft, 2002).

Potential in Cancer Treatment

Certain bromophenol derivatives, structurally similar to 3'-Bromo-2-methoxybiphenyl, were found inactive against several human cancer cell lines, suggesting their limited potential in direct cancer treatment. However, this finding by Zhao et al. (2004) helps refine the search for more effective compounds in oncological research (Zhao et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-3-(2-methoxyphenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIMTAPGPJXQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Bromo-2-methoxybiphenyl | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide](/img/structure/B2581350.png)

![(E)-3-(but-2-en-1-yl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581358.png)

![Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2581360.png)

![(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2581365.png)

![1-[2-(Dimethylamino)-2-pyridin-3-ylethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B2581368.png)

![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2581369.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2581373.png)